molecular formula C16H33N3O4 B6315738 1-Azido-3,6,9,12-tetraoxaeicosane CAS No. 1431327-27-3

1-Azido-3,6,9,12-tetraoxaeicosane

Cat. No.: B6315738
CAS No.: 1431327-27-3
M. Wt: 331.45 g/mol
InChI Key: BZSSIGSIXLUUAT-UHFFFAOYSA-N
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Description

It is characterized by the presence of an azide group and multiple ether linkages, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azido-3,6,9,12-tetraoxaeicosane typically involves the reaction of a polyethylene glycol derivative with sodium azide. The reaction is carried out under mild conditions, often in the presence of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction proceeds via nucleophilic substitution, where the azide ion replaces a leaving group, such as a halide, on the polyethylene glycol derivative.

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide group.

Chemical Reactions Analysis

Types of Reactions

1-Azido-3,6,9,12-tetraoxaeicosane undergoes various types of chemical reactions, including:

    Click Chemistry: The azide group readily participates in click reactions, particularly with alkynes, to form triazoles. This reaction is often catalyzed by copper(I) ions.

    Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions

    Click Chemistry: Copper(I) sulfate (CuSO4) and sodium ascorbate are commonly used as catalysts.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium azide (NaN3) in solvents like DMSO or acetonitrile

Major Products Formed

    Click Chemistry: Triazoles

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-Azido-3,6,9,12-tetraoxaeicosane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules, particularly in click chemistry for the formation of triazoles.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable linkages with therapeutic agents.

    Industry: Utilized in the production of specialty polymers and materials with unique properties

Mechanism of Action

The mechanism of action of 1-Azido-3,6,9,12-tetraoxaeicosane primarily involves its reactivity with other molecules through the azide group. In click chemistry, the azide group reacts with alkynes to form triazoles, a reaction that is highly efficient and specific. This reactivity is leveraged in various applications, from bioconjugation to material science .

Comparison with Similar Compounds

Similar Compounds

  • 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine
  • 11-Azido-3,6,9-trioxaundecan-1-amine
  • 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine
  • O-(2-Aminoethyl)-O′-(2-azidoethyl)pentaethylene glycol

Uniqueness

1-Azido-3,6,9,12-tetraoxaeicosane is unique due to its specific chain length and the presence of multiple ether linkages, which provide flexibility and solubility in various solvents. These properties make it particularly suitable for applications in click chemistry and bioconjugation, where other similar compounds may not perform as effectively .

Properties

IUPAC Name

1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33N3O4/c1-2-3-4-5-6-7-9-20-11-13-22-15-16-23-14-12-21-10-8-18-19-17/h2-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSSIGSIXLUUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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